molecular formula C14H12ClN5O2 B2710185 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899945-90-5

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No. B2710185
CAS RN: 899945-90-5
M. Wt: 317.73
InChI Key: FTTIBGVBKGDCKR-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is part of a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines, which have been described in more than 5500 references, including 2400 patents . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of such compounds often involves the use of a key intermediate. For example, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile has been used as the key intermediate for the synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one moiety. They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific substituents present in the molecule. For instance, it has been found that substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking .

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

Research has identified pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) synthesized a series of these derivatives and evaluated their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition activities. The study highlighted the structure-activity relationship (SAR), contributing to the understanding of how structural modifications impact biological activity (Rahmouni et al., 2016).

Antimicrobial Agents

Derivatives of pyrazolo[3,4-d]pyrimidines have also been synthesized and evaluated for their antimicrobial properties. A study conducted by Farag et al. (2009) reported on the synthesis of new derivatives and their moderate antimicrobial activity, indicating their potential as antimicrobial agents (Farag et al., 2009).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are also known for their adenosine receptor affinity, which is crucial for developing therapeutic agents targeting cardiovascular diseases, among other conditions. Harden et al. (1991) synthesized a series of pyrazolo[3,4-d]pyrimidine analogues and evaluated their A1 adenosine receptor affinity, identifying compounds with potential therapeutic applications (Harden et al., 1991).

Herbicidal Activity

Another application of pyrazolo[3,4-d]pyrimidine derivatives is in the development of herbicides. Liu and Shi (2014) synthesized novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides and found that some compounds exhibited moderate to good selective herbicidal activity against Brassica campestris L. at specific concentrations (Liu & Shi, 2014).

Future Directions

The future directions in the research of such compounds involve the development of new structural leads with potential chemotherapeutic activities . The synthesis and antioxidant activity of novel structure hybrids incorporating the pyrazolo[3,4-d]-pyrimidin-4-one moiety joined with other ring systems through different linkages are areas of ongoing research .

properties

IUPAC Name

2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-9(15)13(21)18-19-8-16-12-11(14(19)22)7-17-20(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTIBGVBKGDCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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